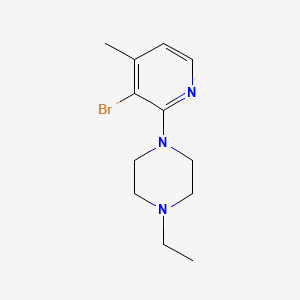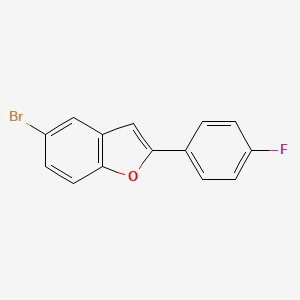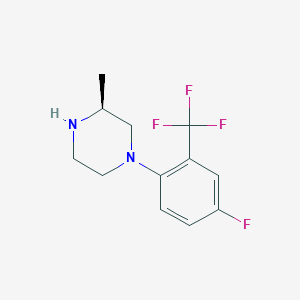
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains both pyridazine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyridazine compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
- 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
Uniqueness
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both pyridazine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C9H7ClN4O3 |
|---|---|
Peso molecular |
254.63 g/mol |
Nombre IUPAC |
1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O3/c1-13-8(15)7(10)6(4-11-13)14-3-2-5(12-14)9(16)17/h2-4H,1H3,(H,16,17) |
Clave InChI |
ICQRGXKIKAAZQC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)N2C=CC(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)

![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)




![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)




